molecular formula C19H23N3O2S B2691261 1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 893988-79-9

1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone

Cat. No. B2691261
CAS RN: 893988-79-9
M. Wt: 357.47
InChI Key: GRRUXEDWRGEYCN-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Multicomponent Cycloaddition Reaction

A study by Lee et al. (2014) describes a multicomponent [5 + 2] cycloaddition reaction facilitating the synthesis of 1,4-diazepines, showcasing the compound's role in forming biologically active diazepine compounds through rhodium-catalyzed reactions (Lee, Han, Shin, & Yoo, 2014).

Synthesis and Structural Analysis

Kosolapova et al. (2013) explored the reactions of a structurally related compound with nitrogen-containing binucleophilic agents, leading to the formation of various nitrogen-containing heterocycles, which provides insights into synthetic strategies and potential applications of similar compounds (Kosolapova, Kurbangalieva, Valiev, Lodochnikova, Berdnikov, & Chmutova, 2013).

Synthesis of Sulfur-substituted Compounds

The work by Chou et al. (2007) on synthesizing sulfur-substituted quinolizidines and pyrido[1,2-a]azepines via ring-closing metathesis (RCM) highlights the versatility of compounds with sulfur substitutions in synthetic chemistry (Chou, Liang, Lee, & Liu, 2007).

Biological Activity Study

Farzaliyev et al. (2020) investigated the synthesis of new sulfur- and nitrogen-containing derivatives of phenylthiourea and acetophenone, highlighting the potential physiological properties and biological activities, which might be relevant for compounds with similar structural features (Farzaliyev, Shuriberko, Sujayev, Osmanova, Gojayeva, & Gahramanova, 2020).

Azepane Derivatives as PKB Inhibitors

Breitenlechner et al. (2004) provide an example of structure-based optimization for novel azepane derivatives as PKB inhibitors, suggesting potential therapeutic applications of compounds with azepane units (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004).

properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-16-8-6-7-15(13-16)17-9-10-18(21-20-17)25-14-19(23)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRUXEDWRGEYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone

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